The core structure of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine combines a cyclopentane ring fused with a pyridine ring. This bicyclic structure can act as a scaffold for the development of new molecules with various functionalities. Scientists might explore attaching different chemical groups to the molecule to create new compounds with potential applications in drug discovery or material science [].
Some researchers might be interested in 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine due to its similarity to other established heterocyclic compounds with interesting properties. For instance, the presence of a bromine atom and a partially saturated ring system suggests possible parallels to bioactive molecules like rilpivirine, an antiretroviral drug. Further investigation comparing the properties of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine with such established molecules could be a starting point for research.
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyridine ring fused to a cyclopentane moiety. The compound has the molecular formula C₈H₈BrN and a molecular weight of 198.06 g/mol. It features a bromine atom at the second position of the pyridine ring, contributing to its reactivity and potential applications in various
Several synthetic approaches have been developed for producing 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine:
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has potential applications in:
Interaction studies involving 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine focus on its reactivity with biological targets and other chemical species. Research indicates that compounds with similar structures can interact with enzymes and receptors, potentially influencing biochemical pathways. Such studies are crucial for understanding its pharmacodynamics and pharmacokinetics if developed into therapeutic agents .
Several compounds share structural similarities with 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Here’s a comparison highlighting its uniqueness:
Compound Name | Structural Features | Notable Properties |
---|---|---|
6,7-Dihydro-5H-cyclopenta[b]pyridine | Lacks bromine substituent | Basic heterocyclic structure |
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | Bromine at position three | Different reactivity profile |
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Chlorine instead of bromine | Potentially different biological activity |
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Chlorine at position two | Variations in electrophilic behavior |
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | Ethyl group addition | Altered solubility and reactivity |
The presence of the bromine atom at the second position distinguishes 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine from its analogs regarding reactivity and potential applications in medicinal chemistry .